LogP Advantage Over the 5‑Hydroxymethyl Analog Enhances Lipophilicity for CNS Penetration
The target compound exhibits a computed LogP of 1.0787, compared with a LogP of 0.3436 for the closest 5‑hydroxymethyl analog (Ethyl 5‑(hydroxymethyl)isoxazole‑3‑carboxylate, CAS 123770‑62‑7) [1]. This ~0.74 log‑unit increase indicates approximately 5.5‑fold higher lipid solubility, which is a critical parameter for blood‑brain barrier penetration in CNS‑targeted drug discovery programs.
| Evidence Dimension | Computed LogP (hydrophobicity) |
|---|---|
| Target Compound Data | LogP = 1.0787 |
| Comparator Or Baseline | Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (CAS 123770-62-7), LogP = 0.3436 |
| Quantified Difference | ΔLogP ≈ +0.74 (ca. 5.5‑fold higher lipophilicity) |
| Conditions | Predicted LogP values sourced from chemical supplier databases. |
Why This Matters
Higher LogP translates to improved passive membrane permeability, making the target compound a more suitable precursor for CNS‑penetrant candidates.
- [1] Molbase, 5‑羟甲基异噁唑‑3‑甲酸乙酯, LogP = 0.3436, CAS 123770-62-7. View Source
